![molecular formula C14H10ClN3O B2912893 3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034547-01-6](/img/structure/B2912893.png)

3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

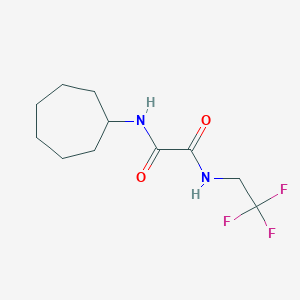

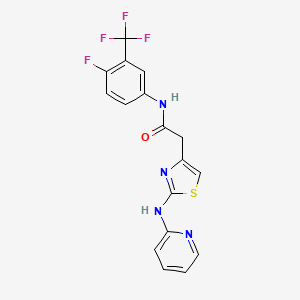

The compound “3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of pyrazolo[3,4-b]pyridine, which is a scaffold for TRK inhibitors . These inhibitors are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Wissenschaftliche Forschungsanwendungen

- Application : The pyrazolo[1,5-a]pyrimidines (PPs) 4a–g have been identified as strategic compounds for optical applications. They offer simpler and greener synthetic methods compared to other fluorophores (e.g., BODIPYS). Their tunable photophysical properties make them suitable for bioimaging and cellular studies .

- Application : Some derivatives of this compound exhibit promising anti-tubercular activity. Further research could explore their efficacy against Mycobacterium tuberculosis .

- Application : Certain pyrazolo[1,5-a]pyrimidines (e.g., 4a, 4b) show good solid-state emission intensities. These compounds can be designed as efficient solid-state emitters by proper structural selection .

- Application : Some derivatives exhibit cytotoxic activity against cancer cell lines (e.g., MCF-7, HCT-116). Further investigations could explore their potential as anticancer agents .

- Application : The synthesis route of pyrazolo[1,5-a]pyrimidines allows modifications at positions 2, 3, 5, 6, and 7. Researchers can explore these modifications for specific applications .

- Application : Density functional theory (DFT) and TD-DFT calculations reveal that electron-donating groups at position 7 favor large absorption/emission intensities. This knowledge informs the design of future fluorophores .

Fluorescent Probes and Imaging Agents

Anti-Tubercular Agents

Solid-State Emitters

Cytotoxicity Studies

Structural Modifications

Electronic Structure Insights

Wirkmechanismus

Target of Action

Compounds with a similar pyrazolo[1,5-a]pyridine subunit have been reported to interact with various biological targets such as histamine h3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-ht3 receptor antagonists, p-glycoprotein inhibitors, p38 kinase inhibitors, and phosphodiesterase (pde) inhibitors .

Mode of Action

Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular signaling pathways .

Biochemical Pathways

Given the range of potential targets, it is likely that this compound could influence multiple pathways, including those involved in inflammation (via cyclooxygenase-2 inhibition), neurotransmission (via histamine h3 and dopamine receptor antagonism), and cellular proliferation (via p38 kinase inhibition) .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have potential effects on cellular signaling, inflammation, neurotransmission, and cell proliferation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-9H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWZSCVAPRWAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((3-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2912813.png)

![8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride](/img/structure/B2912814.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2912816.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2912819.png)